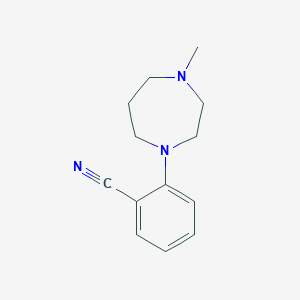

2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Descripción general

Descripción

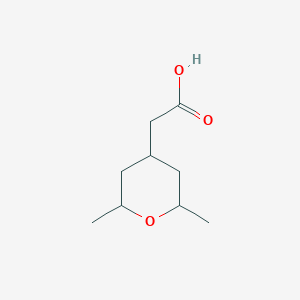

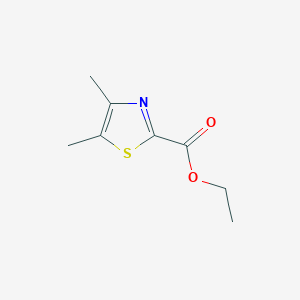

“2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile” is a chemical compound with the molecular formula C13H17N3 . It is also known by its synonyms “this compound” and "2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNCCN(CCC1)CCN1C . The InChI key for this compound is DDYKTHJBSBIWNR-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

- Antimicrobial and Anticancer Studies: Derivatives of 1,4-diazepan-1-yl benzonitrile, including 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, have been studied for their potential antimicrobial and anticancer properties. For example, a study synthesized a series of compounds, including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones, which demonstrated significant antimicrobial and anticancer activities in vitro (Verma et al., 2015).

Synthesis and Characterization

- Synthesis and Characterization Studies: Studies have focused on the synthesis and characterization of 1,4-diazepan-1-yl benzonitrile derivatives. For instance, a research synthesized a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and characterized them using various spectroscopic techniques, contributing to the understanding of their chemical properties (Moser & Vaughan, 2004).

Pharmaceutical Applications

- Pharmaceutical Research: The compounds related to 1,4-diazepan-1-yl benzonitrile have been explored for pharmaceutical applications. A study on nonpeptide arginine vasopressin antagonists, for example, synthesized a series of compounds, including those with a 1,4-diazepan-1-yl benzonitrile structure, showing potential as dual V1A and V2 receptor antagonists (Matsuhisa et al., 1997).

Environmental Impact Studies

- Environmental Impact: Research on environmental impacts of related compounds has been conducted. For instance, a study investigated the microbially mediated abiotic formation of transformation products of sulfamethoxazole, highlighting the importance of understanding the environmental behavior of such compounds (Nödler et al., 2012).

Innovative Synthetic Approaches

- Innovative Synthetic Approaches: There have been innovative approaches in the synthesis of 1,4-diazepan-1-yl benzonitrile derivatives. A study on the synthesis of benzo[e][1,4]diazepin-3-ones through a novel annulation of aryl methyl ketones and 2-aminobenzyl alcohols showcases the potential of new synthetic routes (Geng et al., 2019).

Propiedades

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLOVRBRYDGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632628 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204078-93-3 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)